molecular formula C12H9BrCl2N2O B8355545 3-(3-Bromo-5-chlorophenoxy)-4-chlorobenzene-1,2-diamine

3-(3-Bromo-5-chlorophenoxy)-4-chlorobenzene-1,2-diamine

Cat. No.: B8355545
M. Wt: 348.02 g/mol
InChI Key: XPQQSMRRLRIVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-5-chlorophenoxy)-4-chlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H9BrCl2N2O and its molecular weight is 348.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9BrCl2N2O

Molecular Weight

348.02 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenoxy)-4-chlorobenzene-1,2-diamine

InChI

InChI=1S/C12H9BrCl2N2O/c13-6-3-7(14)5-8(4-6)18-12-9(15)1-2-10(16)11(12)17/h1-5H,16-17H2

InChI Key

XPQQSMRRLRIVFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)N)OC2=CC(=CC(=C2)Br)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(3-bromo-5-chlorophenoxy)-4-chloro-2-nitroaniline (5.7 g, 15 mmol) and tin(II) chloride dihydrate (17 g, 75 mmol) were suspended in MeOH (100 mL) and heated to 75° C. under a reflux condenser and N2. After 10 hours, the reaction was allowed to cool to room temperature. The reaction was concentrated under reduced pressure, diluted with ethyl acetate (150 mL) and 10% aqueous sodium carbonate (250 mL) was added with vigorous stirring until the pH was 10. The mixture was filtered through celite. The resulting biphasic filtrate was separated and the aqueous extracted again with ethyl acetate (150 mL). The combined organic fractions were dried (MgSO4), filtered and the solvent was evaporated under reduced pressure to yield the title product. LRMS (M+1)=348.7.
Name
3-(3-bromo-5-chlorophenoxy)-4-chloro-2-nitroaniline
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5.7 g
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17 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Nc1ccc(Cl)c(Oc2cc(Cl)cc(Br)c2)c1[N+](=O)[O-]
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